N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a 5-nitrofuran-2-carboxamide core substituted with a benzo[d]thiazol-2-yl group (4,5-dimethyl-substituted) and a pyridin-3-ylmethyl moiety. The nitro group on the furan ring may contribute to redox activity, while the pyridinylmethyl and benzo[d]thiazol groups could influence solubility and target binding .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-5-7-16-18(13(12)2)22-20(29-16)23(11-14-4-3-9-21-10-14)19(25)15-6-8-17(28-15)24(26)27/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKGGLVOTIYRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They are known to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis. This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.
Biochemical Pathways
The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity and function of the cell wall, leading to bacterial death.
Biochemical Analysis
Biochemical Properties
The benzothiazole ring, a key component of this compound, has been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Molecular Mechanism
Benzothiazoles are known to undergo various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others. These reactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C20H16N4O4S
- Molecular Weight : 408.43 g/mol
- CAS Number : 895417-28-4
The biological activity of this compound is attributed to its structural components, which include a benzothiazole ring, a nitro group, and a furan-2-carboxamide moiety. These features contribute to its interaction with various biological targets.
Target Proteins and Pathways
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it may target proteins similar to those affected by other thiazole derivatives, influencing pathways related to inflammation and cancer cell proliferation.
- Modulation of Cytokines : Research indicates that related compounds can modulate pro-inflammatory cytokines, potentially impacting immune responses and inflammatory diseases.
- Antimicrobial Activity : The presence of the nitro group suggests potential antibacterial and antifungal properties, similar to other nitro-containing compounds that disrupt microbial growth.
In Vitro Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. These effects are mediated through apoptosis induction and cell cycle arrest.
- Antibacterial Effects : The compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria in laboratory settings. Its efficacy may be attributed to the disruption of bacterial cell wall synthesis.
Case Studies
-
Case Study on Cancer Cell Lines :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant inhibition of cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Case Study on Antimicrobial Activity :
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Widely distributed |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Observations :
- Synthetic Complexity: The dual substitution in the target compound may reduce synthetic yields compared to simpler analogs like 22a (40% yield).
- Thermal Stability : Analogs like 21 exhibit high melting points (297°C), suggesting strong intermolecular interactions due to carbamoyl and nitro groups. The target compound’s stability remains uncharacterized but may benefit from aromatic substituents .
Computational Insights
Density-functional theory (DFT) studies (e.g., B3LYP functionals) could predict electronic properties, such as HOMO-LUMO gaps, to compare reactivity with analogs. For example:
- The benzo[d]thiazol group may lower the LUMO energy, facilitating electron uptake in biological systems.
- Pyridinylmethyl substituents might introduce steric hindrance, affecting binding kinetics.
Crystallographic and Pharmacopeial Context
While crystallographic data for the target compound is unavailable, tools like Mercury CSD and SHELX enable structural comparisons with related pharmacopeial compounds (e.g., thiazol-5-ylmethyl derivatives in PF 43(1)). These analogs highlight the importance of heterocyclic moieties in medicinal chemistry but differ significantly in backbone structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
